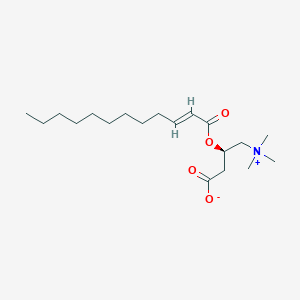
1,1,2,5,6,6-Hexachlorohexa-1,5-dien-3-yne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,2,5,6,6-Hexachlorohexa-1,5-dien-3-yne: is a chlorinated organic compound with the molecular formula C6Cl6 It is characterized by the presence of multiple chlorine atoms and a unique structure that includes both double and triple bonds
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,2,5,6,6-Hexachlorohexa-1,5-dien-3-yne can be synthesized through the chlorination of hexa-1,5-dien-3-yne. The reaction typically involves the use of chlorine gas under controlled conditions to ensure the selective addition of chlorine atoms to the desired positions on the molecule.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing the formation of unwanted by-products. The reaction conditions, such as temperature, pressure, and the concentration of chlorine gas, are carefully optimized to achieve the desired outcome.
Chemical Reactions Analysis
Types of Reactions: 1,1,2,5,6,6-Hexachlorohexa-1,5-dien-3-yne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form chlorinated derivatives with higher oxidation states.
Reduction: Reduction reactions can lead to the removal of chlorine atoms and the formation of less chlorinated products.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated ketones or aldehydes, while reduction can produce less chlorinated alkenes or alkanes.
Scientific Research Applications
1,1,2,5,6,6-Hexachlorohexa-1,5-dien-3-yne has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce chlorine atoms into target molecules.
Biology: The compound’s chlorinated structure makes it a useful tool for studying the effects of chlorinated compounds on biological systems.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of 1,1,2,5,6,6-Hexachlorohexa-1,5-dien-3-yne involves its interaction with molecular targets through its chlorinated structure. The chlorine atoms can participate in various chemical reactions, such as electrophilic addition and substitution, which can alter the properties of the target molecules. The compound’s unique structure allows it to interact with specific pathways and enzymes, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
1,1,2,3,4,4-Hexachlorobutadiene: Another chlorinated compound with a similar structure but different reactivity.
1,1,2,3,4,5-Hexachlorocyclohexane: A chlorinated cyclohexane derivative with distinct chemical properties.
1,1,2,3,4,5-Hexachloropentadiene: A related compound with a different arrangement of chlorine atoms and double bonds.
Uniqueness: 1,1,2,5,6,6-Hexachlorohexa-1,5-dien-3-yne is unique due to its combination of double and triple bonds along with multiple chlorine atoms. This structure imparts specific reactivity and properties that distinguish it from other chlorinated compounds. Its ability to undergo a variety of chemical reactions and its applications in diverse fields highlight its significance in scientific research and industry.
Properties
CAS No. |
816-36-4 |
|---|---|
Molecular Formula |
C6Cl6 |
Molecular Weight |
284.8 g/mol |
IUPAC Name |
1,1,2,5,6,6-hexachlorohexa-1,5-dien-3-yne |
InChI |
InChI=1S/C6Cl6/c7-3(5(9)10)1-2-4(8)6(11)12 |
InChI Key |
FPLAKXHVFGMRLT-UHFFFAOYSA-N |
Canonical SMILES |
C(#CC(=C(Cl)Cl)Cl)C(=C(Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ir[p-F(t-Bu)-ppy]3](/img/structure/B11941971.png)

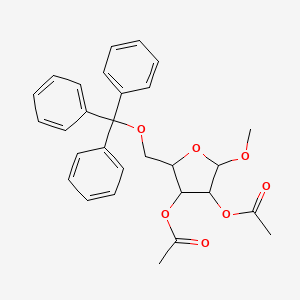
![Methyl {[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)acetyl]amino}acetate](/img/structure/B11941980.png)

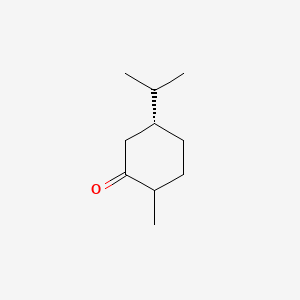
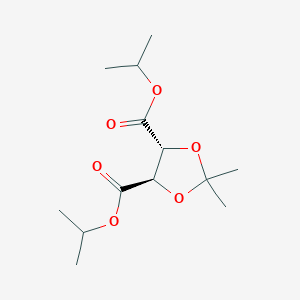
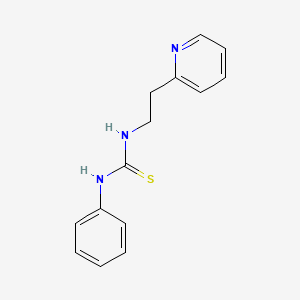

methanone](/img/structure/B11942024.png)
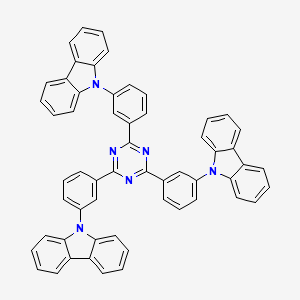
![dibenzyl N-[(benzyloxy)carbonyl]alanylglutamate](/img/structure/B11942032.png)
